molecular formula C22H24N2O2S B11437956 2-({[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide

2-({[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B11437956
M. Wt: 380.5 g/mol
InChI Key: VTQUJHORVOYJCW-UHFFFAOYSA-N
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Description

2-({[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features an oxazole ring, a sulfanyl group, and an acetamide moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide can be achieved through multiple synthetic routes. One common method involves the reaction of 5-methyl-2-(4-methylphenyl)-1,3-oxazole-4-carbaldehyde with a thiol compound under basic conditions to form the sulfanyl intermediate. This intermediate is then reacted with N-[(4-methylphenyl)methyl]acetamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of the oxazole ring.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

2-({[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The oxazole ring and sulfanyl group may interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)-1,3-oxazole: Shares the oxazole ring but lacks the sulfanyl and acetamide groups.

    N-[(4-Methylphenyl)methyl]acetamide: Contains the acetamide moiety but lacks the oxazole and sulfanyl groups.

    5-Methyl-2-(4-methylphenyl)-1,3-oxazole-4-carbaldehyde: Precursor in the synthesis, lacks the sulfanyl and acetamide groups.

Uniqueness

2-({[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide is unique due to the combination of its oxazole ring, sulfanyl group, and acetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H24N2O2S

Molecular Weight

380.5 g/mol

IUPAC Name

2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C22H24N2O2S/c1-15-4-8-18(9-5-15)12-23-21(25)14-27-13-20-17(3)26-22(24-20)19-10-6-16(2)7-11-19/h4-11H,12-14H2,1-3H3,(H,23,25)

InChI Key

VTQUJHORVOYJCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSCC2=C(OC(=N2)C3=CC=C(C=C3)C)C

Origin of Product

United States

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